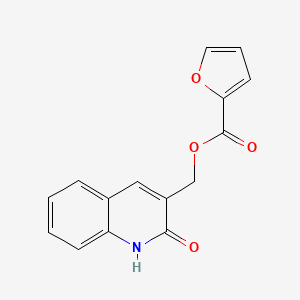

(2-hydroxy-3-quinolinyl)methyl 2-furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"(2-hydroxy-3-quinolinyl)methyl 2-furoate" is a chemical compound that belongs to a class of compounds characterized by the presence of quinoline and furan rings. It is of interest due to its unique chemical structure which leads to a variety of chemical reactions and properties.

Synthesis Analysis

- The compound can be synthesized through reactions involving furo[3,2-c]quinolin-4(5H)-ones. A novel synthesis approach involves a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide (Lindahl et al., 2006).

- Another synthesis method involves a three-component reaction of 1-hydroxy-3H-benzo[f]chromen-3-ones and 4-hydroxyquinolin-2(1H)-ones, leading to the formation of furo[3,2-c]quinolin-4-(5H)-ones (Kumar et al., 2015).

Molecular Structure Analysis

- The structure of related compounds can be determined through methods like NMR, IR spectroscopy, and high-resolution mass spectrometry (Lichitsky et al., 2022).

- X-ray crystallography can provide insights into the detailed molecular structure of similar compounds (Rad et al., 2016).

Chemical Reactions and Properties

- The compound and its derivatives are likely to undergo various chemical reactions due to the presence of functional groups in the quinoline and furan rings.

- For example, furoquinolin-4(5H)-ones can undergo reactions like photoaddition with alkenes (Suginome et al., 1991).

Mécanisme D'action

Target of Action

Quinoline derivatives, which are structurally similar to this compound, have been reported to exhibit a wide range of biological activities . They have been used in the treatment of various health threats, suggesting that they interact with multiple targets in the body .

Mode of Action

Quinoline derivatives are known to interact with cells in a variety of ways . For instance, they can inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been associated with the inhibition of type ii nadh dehydrogenase (ndh-2), an essential component of electron transfer in many microbial pathogens . This suggests that (2-hydroxy-3-quinolinyl)methyl 2-furoate may also influence similar pathways.

Pharmacokinetics

The compound’s molecular weight, as indicated for a structurally similar compound, methyl 2-furoate, is 1261100 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Quinoline derivatives have been reported to exhibit a variety of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . This suggests that (2-hydroxy-3-quinolinyl)methyl 2-furoate may have similar effects.

Propriétés

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-14-11(8-10-4-1-2-5-12(10)16-14)9-20-15(18)13-6-3-7-19-13/h1-8H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEFLXARAIUXPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5590649.png)

![3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5590658.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5590659.png)

![3-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5590668.png)

![{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5590676.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5590683.png)

![4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5590685.png)

![N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590692.png)

![4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde oxime](/img/structure/B5590696.png)

![3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5590701.png)

![5-(2-chlorophenyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-2-furamide](/img/structure/B5590725.png)